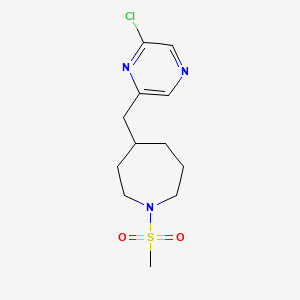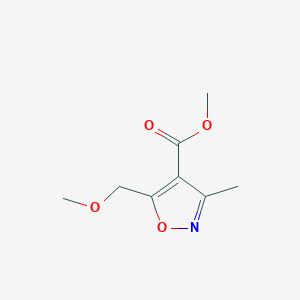
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ensäure
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bausteine in der Peptidsynthese
Diese Verbindung ist ein Derivat einer Fmoc-geschützten Aminosäure, die üblicherweise als Baustein in der Peptidsynthese verwendet wird . Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) ist eine Schutzgruppe, die in der Festphasen-Peptidsynthese verwendet wird. Sie kann unter basischen Bedingungen entfernt werden, wodurch die sequentielle Addition von Aminosäuren in einer Peptidkette ermöglicht wird.
Geheftete antimikrobielle Peptide
Die Verbindung wurde bei der Entwicklung von gehefteten antimikrobiellen Peptiden eingesetzt . Das Heften beinhaltet die Herstellung einer kovalenten Seitenkettenbrücke, die die Sekundärstruktur des Peptids stabilisiert, die Zellpenetration erhöht und die biologische Aktivität verbessert . In einer Studie führte eine Reaktion zwischen zwei (3′-Butenyl)glycinresten zu einem 6C-Heft, und die Reaktion zwischen einem (3′-Butenyl)glycin und einem (4′-Pentenyl)glycin führte zu einem 7C-Heft .
Arzneimittelentwicklung
Die Verbindung könnte möglicherweise in der Arzneimittelentwicklung eingesetzt werden, insbesondere bei der Herstellung von Arzneimitteln zur Bekämpfung von antibiotikaresistenten Bakterien . Die einzigartige Struktur und die Eigenschaften dieser Verbindung, einschließlich ihrer Fähigkeit, stabile Strukturen in Peptidketten zu bilden, könnten sie zu einem wertvollen Werkzeug bei der Entwicklung neuer antimikrobieller Wirkstoffe machen.
Protease Resistenz
Die Verwendung dieser Verbindung in der Peptidsynthese kann zur Protease Resistenz der resultierenden Peptide beitragen . Dies ist besonders wichtig bei der Entwicklung therapeutischer Peptide, da es ihre Stabilität und Lebensdauer im menschlichen Körper erhöhen kann.
Verbesserte Stabilität von antimikrobiellen Peptiden
Die Verbindung wurde zur Verbesserung der Stabilität von antimikrobiellen Peptiden verwendet . Die Hefting-Technik, die mit dieser Verbindung verwendet wird, kann die strukturelle Festigkeit der Peptide verbessern, was zu einer verbesserten Stabilität und Aktivität gegen arzneimittelresistente Krankheitserreger führt.
Forschung und Laboranwendung
Als Derivat einer Fmoc-geschützten Aminosäure wird diese Verbindung wahrscheinlich in verschiedenen Forschungs- und Laborumgebungen verwendet . Ihre einzigartigen Eigenschaften könnten sie in einer Vielzahl von experimentellen Kontexten nützlich machen, einschließlich Studien zur Peptidstruktur, -funktion und -stabilität.
Wirkmechanismus
Target of Action
Similar compounds are often used in the design of stapled antimicrobial peptides .
Biochemical Pathways
Stapled peptides generally work by stabilizing the secondary structure of antimicrobial peptides, inducing protease resistance, increasing cell penetration, and enhancing biological activity .
Pharmacokinetics
The stapling process generally improves the stability of peptides, which could potentially enhance their bioavailability .
Result of Action
The result of the action of this compound is the creation of stapled peptides with enhanced stability and biological activity. These peptides are more resistant to proteolytic degradation and exhibit increased α-helicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of stapled peptides can be affected by the presence of proteases, which can degrade peptides. The stapling process improves the peptides’ resistance to proteases .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743465 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856412-22-1 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)


